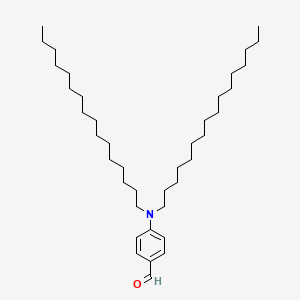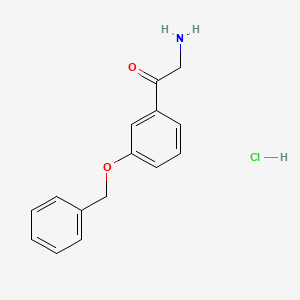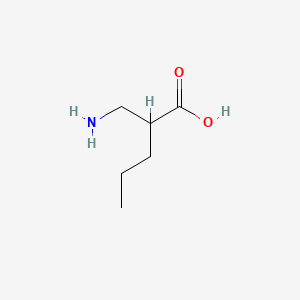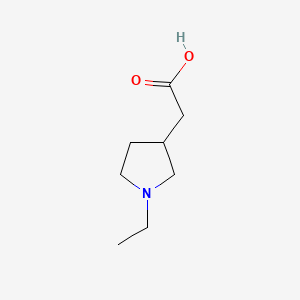![molecular formula C38H30N2 B595609 4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] CAS No. 116942-09-7](/img/structure/B595609.png)
4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] is an organic compound with the molecular formula C38H30N2. It is known for its complex structure, which includes multiple aromatic rings and tertiary amine groups. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] typically involves the reaction of N,N-diphenylbenzenamine with an appropriate ethenediyl source under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the ethenediyl linkage between the two N,N-diphenylbenzenamine units.
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed coupling reactions in a controlled environment to ensure high yield and purity. The process may involve additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenediyl linkage to an ethylene linkage.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
The major products formed from these reactions include various quinone derivatives, ethylene-linked compounds, and substituted aromatic derivatives .
科学的研究の応用
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components .
作用機序
The mechanism of action of 4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] involves its interaction with various molecular targets. The compound’s aromatic rings and tertiary amine groups allow it to engage in π-π stacking interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4,4’-(1,2-Ethanediyl)bis[N,N-diphenylbenzenamine]
- 4,4’-Diaminobibenzyl
- 4,4’-Ethylenedianiline
- 4,4’-Diaminodibenzyl
Uniqueness
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] is unique due to its ethenediyl linkage, which imparts distinct electronic and steric properties compared to similar compounds with different linkages. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
特性
IUPAC Name |
N,N-diphenyl-4-[2-[4-(N-phenylanilino)phenyl]ethenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJMLEGDOMOWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)


![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)


![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)






